

# Spectroscopic Profile of 3-Nitrobenzyl Bromide: A Technical Guide

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## Compound of Interest

Compound Name: *3-Nitrobenzyl bromide*

Cat. No.: *B016694*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Nitrobenzyl bromide** (CAS No. 3958-57-4), a crucial reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound verification, reaction monitoring, and quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **3-Nitrobenzyl bromide** in solution. The following tables summarize the predicted <sup>1</sup>H NMR and experimental <sup>13</sup>C NMR spectral data.

### <sup>1</sup>H NMR Data (Predicted)

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted <sup>1</sup>H NMR data for **3-Nitrobenzyl bromide** in CDCl<sub>3</sub> is presented below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.27	t, $J=2.0$ Hz	1H	H-2 (aromatic)
8.17	dd, $J=8.6, 2.0$ Hz	1H	H-4 (aromatic)
7.74	m	1H	H-6 (aromatic)
7.55	t, $J=8.0$ Hz	1H	H-5 (aromatic)
4.54	s	2H	-CH <sub>2</sub> Br (benzylic)

## <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
148.5	C-NO <sub>2</sub>
140.4	C-CH <sub>2</sub> Br
135.2	Aromatic CH
129.8	Aromatic CH
123.9	Aromatic CH
122.8	Aromatic CH
31.8	-CH <sub>2</sub> Br

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The characteristic IR absorption bands for **3-Nitrobenzyl bromide** are summarized in the table below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1550-1475	Strong	Asymmetric NO <sub>2</sub> stretch
1360-1290	Strong	Symmetric NO <sub>2</sub> stretch
1600-1400	Medium-Weak	Aromatic C=C stretching
1300-1150	Medium	C-H wag (-CH <sub>2</sub> Br)
690-515	Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **3-Nitrobenzyl bromide** is characterized by the following major peaks.

m/z	Relative Intensity (%)	Assignment
217	5	[M+2] <sup>+</sup> (with <sup>81</sup> Br)
215	5	[M] <sup>+</sup> (with <sup>79</sup> Br)
136	100	[M-Br] <sup>+</sup>
106	20	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
90	30	[C <sub>7</sub> H <sub>6</sub> ] <sup>+</sup>
77	40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Nitrobenzyl bromide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- Data Acquisition: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for  $^1\text{H}$ ). For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## IR Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount of **3-Nitrobenzyl bromide** with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film): If the sample is a low-melting solid, it can be melted and pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the desired range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).
- Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

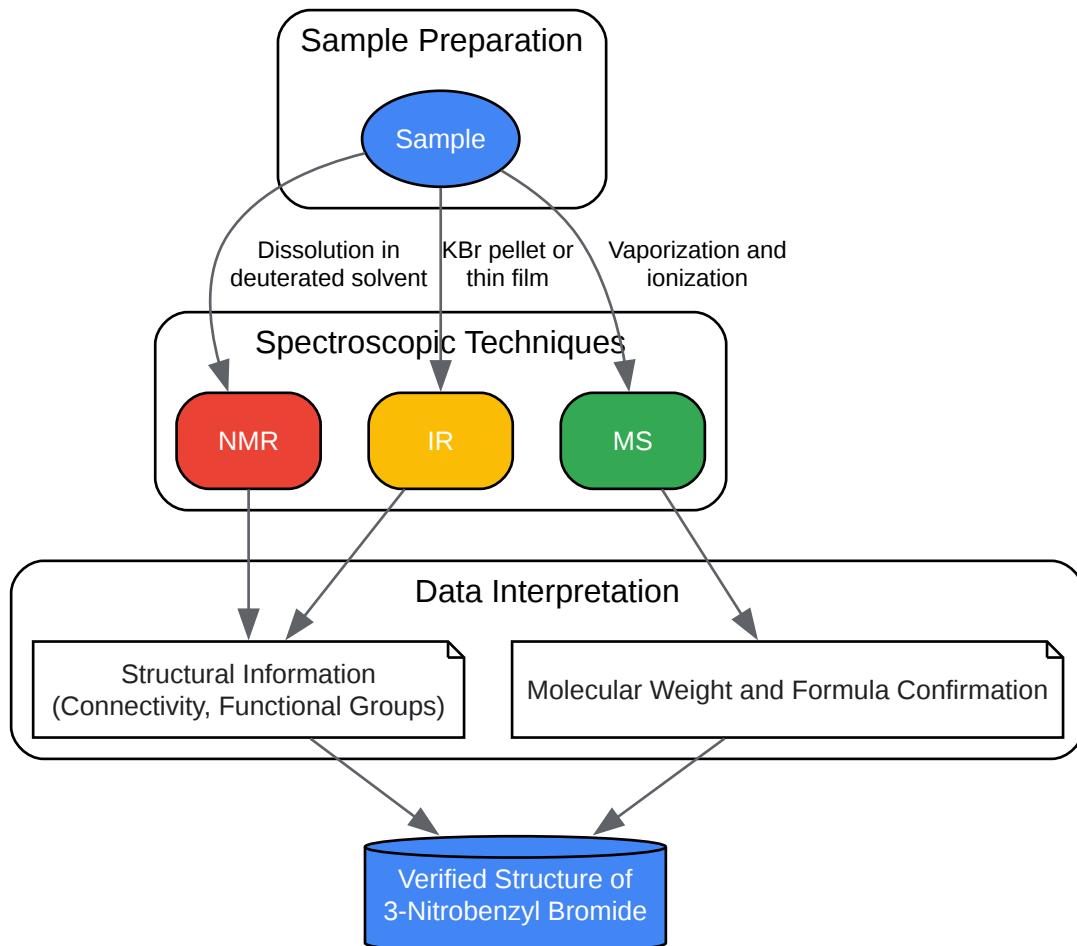
## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **3-Nitrobenzyl bromide**.



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Caption: Workflow for Spectroscopic Analysis of **3-Nitrobenzyl Bromide**.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Nitrobenzyl Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016694#spectroscopic-data-for-3-nitrobenzyl-bromide-nmr-ir-ms>

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